D-Mannose-UL-13C6
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Overview
Description
D-Mannose-UL-13C6 is an isotopically labeled form of D-Mannose, a naturally occurring monosaccharide. The “UL” in its name stands for uniformly labeled, indicating that all six carbon atoms in the molecule are labeled with the carbon-13 isotope. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and carbohydrate chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Mannose-UL-13C6 involves specific labeling strategies to incorporate carbon-13 atoms. One method described involves converting D-(1,2-13C2)Mannose to its corresponding mannopyranosides, followed by several steps including oxidation, hydrolysis, and reduction to introduce the carbon-13 labels at specific positions.
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced isotopic labeling techniques. These methods ensure that the carbon-13 atoms are uniformly distributed throughout the molecule, making it suitable for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Chemical Reactions Analysis
Types of Reactions: D-Mannose-UL-13C6 undergoes various chemical reactions similar to its unlabeled counterpart. These include:
Oxidation: Conversion to D-Mannonic acid.
Reduction: Formation of D-Mannitol.
Isomerization: Conversion to D-Fructose and D-Glucose.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as nitric acid or bromine water.
Reduction: Commonly performed using reducing agents like sodium borohydride.
Isomerization: Catalyzed by enzymes such as D-Mannose isomerase or under alkaline conditions.
Major Products:
Oxidation: D-Mannonic acid.
Reduction: D-Mannitol.
Isomerization: D-Fructose and D-Glucose.
Scientific Research Applications
D-Mannose-UL-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study carbohydrate structures and interactions.
Biology: Employed in metabolic studies to trace the pathways of mannose metabolism.
Medicine: Investigated for its potential role in preventing urinary tract infections by inhibiting bacterial adhesion.
Industry: Utilized in the production of labeled compounds for research and development purposes.
Mechanism of Action
D-Mannose-UL-13C6 exerts its effects primarily through its interaction with specific molecular targets. In the context of urinary tract infections, D-Mannose binds to the FimH adhesin on the surface of uropathogenic Escherichia coli, preventing the bacteria from adhering to the urothelium. This anti-adhesive effect helps in reducing the incidence of infections .
Comparison with Similar Compounds
D-Glucose-13C6: Another uniformly labeled monosaccharide used in metabolic studies.
D-Mannose-1-13C: A selectively labeled form of D-Mannose with a single carbon-13 atom.
D-Fructose-13C6: A uniformly labeled form of D-Fructose used in similar research applications.
Uniqueness: D-Mannose-UL-13C6 is unique due to its uniform labeling, which provides a distinct advantage in NMR spectroscopy and other analytical techniques. This uniform labeling allows for more precise and detailed studies of carbohydrate metabolism and interactions compared to selectively labeled compounds .
Properties
CAS No. |
287100-74-7 |
---|---|
Molecular Formula |
¹³C₆H₁₂O₆ |
Molecular Weight |
186.11 |
Origin of Product |
United States |
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